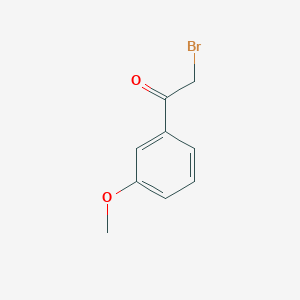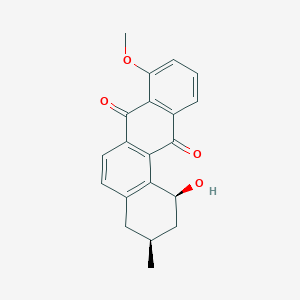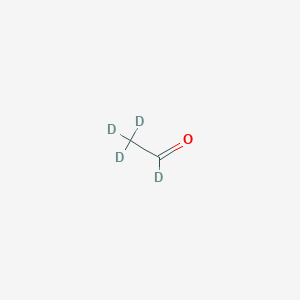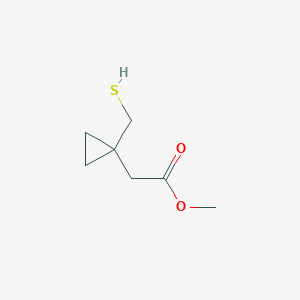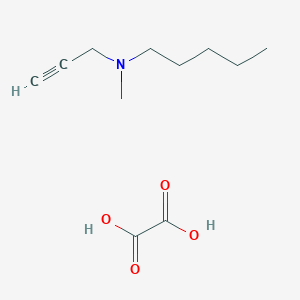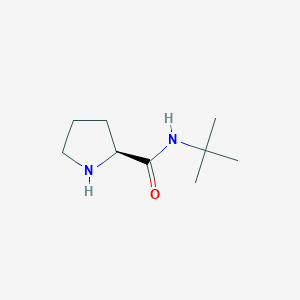![molecular formula C11H15NO3 B137961 N-[3-(3,4-dihydroxyphenyl)propyl]acetamide CAS No. 125789-53-9](/img/structure/B137961.png)
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide, also known as N-(3,4-dihydroxybenzyl)-3-(N-acetylcysteinyl)propylamide (NDP), is a compound that has been studied for its potential therapeutic applications. It is a derivative of the natural compound dopamine, which is a neurotransmitter involved in the regulation of mood, movement, and reward.
Mécanisme D'action
The mechanism of action of NDP is not fully understood, but it is thought to act through a variety of pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Effets Biochimiques Et Physiologiques
NDP has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of neurotransmitter release, and the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
NDP has several advantages for use in laboratory experiments, including its stability and solubility in water. However, its complex synthesis method and relatively high cost may limit its use in some applications.
Orientations Futures
There are several potential future directions for research on NDP, including further studies of its mechanism of action and its potential therapeutic applications in areas such as neurodegenerative diseases, cardiovascular health, and cancer treatment. Additionally, research could explore the potential use of NDP as a tool for studying dopamine signaling pathways and the regulation of oxidative stress.
Méthodes De Synthèse
NDP can be synthesized through a multi-step process starting with the reaction of dopamine with acetic anhydride to form N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetyldopamine. This intermediate is then reacted with N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetylcysteine to form NDP.
Applications De Recherche Scientifique
NDP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cardiovascular health, and cancer treatment. It has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in many disease processes.
Propriétés
Numéro CAS |
125789-53-9 |
|---|---|
Nom du produit |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-6-2-3-9-4-5-10(14)11(15)7-9/h4-5,7,14-15H,2-3,6H2,1H3,(H,12,13) |
Clé InChI |
ZNULILPHHZAMNE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
Synonymes |
Acetamide, N-[3-(3,4-dihydroxyphenyl)propyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



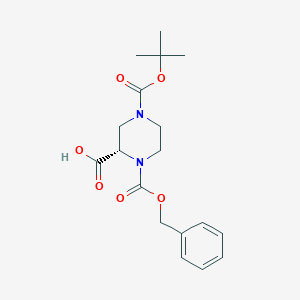
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
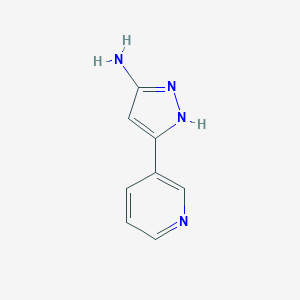
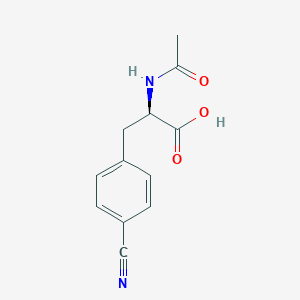
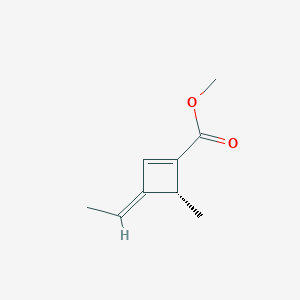
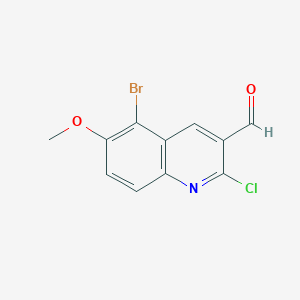
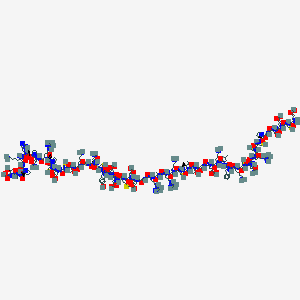
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
